molecular formula C14H9BrN2 B12545797 Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- CAS No. 147300-16-1

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]-

Cat. No.: B12545797
CAS No.: 147300-16-1
M. Wt: 285.14 g/mol
InChI Key: NTQLGAMAYGGBLZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is an organic compound with a complex structure that includes a benzonitrile core substituted with a 4-bromophenyl group and an imino-methyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- typically involves the reaction of 4-bromobenzaldehyde with benzonitrile in the presence of a suitable catalyst. One common method is the condensation reaction where 4-bromobenzaldehyde reacts with benzonitrile under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained around 60-80°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of green chemistry principles, such as ionic liquids as solvents and catalysts, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- involves its interaction with specific molecular targets. The nitrile group can form hydrogen bonds with biological molecules, influencing their activity. The bromine atom can participate in halogen bonding, further modulating the compound’s interactions with its targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzonitrile, 4-[[(4-bromophenyl)imino]methyl]- is unique due to its imino-methyl linkage, which imparts distinct chemical properties and reactivity compared to other halogenated benzonitriles. This uniqueness makes it valuable in specific synthetic applications and research studies .

Properties

CAS No.

147300-16-1

Molecular Formula

C14H9BrN2

Molecular Weight

285.14 g/mol

IUPAC Name

4-[(4-bromophenyl)iminomethyl]benzonitrile

InChI

InChI=1S/C14H9BrN2/c15-13-5-7-14(8-6-13)17-10-12-3-1-11(9-16)2-4-12/h1-8,10H

InChI Key

NTQLGAMAYGGBLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=NC2=CC=C(C=C2)Br)C#N

Origin of Product

United States

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